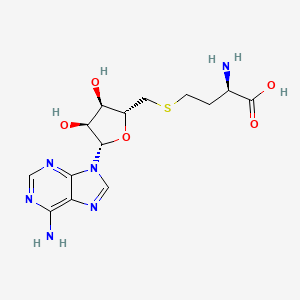

S-Adenosyl-D-homocysteine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N6O5S |

|---|---|

Molecular Weight |

384.41 g/mol |

IUPAC Name |

(2R)-2-amino-4-[[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1 |

InChI Key |

ZJUKTBDSGOFHSH-NPLZWRLCSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CSCC[C@H](C(=O)O)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of S-Adenosyl-L-homocysteine in the Methionine Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of S-Adenosyl-L-homocysteine (SAH) within the methionine cycle. We will delve into the biochemical intricacies of this pathway, present quantitative data on enzyme kinetics and metabolite concentrations, provide detailed experimental protocols for key assays, and visualize the complex relationships within the cycle. This guide is intended to be a valuable resource for professionals engaged in research and drug development related to methylation, metabolism, and associated diseases.

Introduction: The Methionine Cycle and the Significance of Methylation

The methionine cycle is a fundamental metabolic pathway essential for the transfer of methyl groups, a process known as methylation.[1] This cycle is central to numerous cellular functions, including epigenetic regulation of gene expression, protein function, and the metabolism of neurotransmitters and phospholipids.[2] The universal methyl donor in these reactions is S-adenosylmethionine (SAM), which is synthesized from methionine and ATP.[2] Upon donating its methyl group, SAM is converted to S-Adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of most methyltransferase enzymes.[3] The efficient removal of SAH is therefore paramount for maintaining cellular methylation capacity. The ratio of SAM to SAH is a critical indicator of the cell's methylation potential, often referred to as the "methylation index".[4]

The Biochemical Role of S-Adenosyl-L-homocysteine

SAH stands at a crucial juncture in the methionine cycle. Its primary role is that of a product and a regulator.

-

Product of Methylation: All SAM-dependent methylation reactions, catalyzed by a vast array of methyltransferases, yield SAH as a common byproduct.[5]

-

Feedback Inhibitor: SAH is a potent competitive inhibitor of most methyltransferases.[3] Its accumulation can significantly impede or halt essential methylation processes, leading to widespread cellular dysfunction. The inhibition constants (Ki) for SAH are often in the submicromolar to low micromolar range, highlighting its potent inhibitory nature.[3]

-

Precursor to Homocysteine: SAH is hydrolyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY), into homocysteine and adenosine.[3] This reaction is reversible, with the equilibrium favoring the synthesis of SAH.[6] However, under physiological conditions, the rapid removal of homocysteine and adenosine drives the reaction in the hydrolytic direction, ensuring the continuous removal of SAH.

The critical nature of SAH removal is underscored by the severe pathologies that arise from the genetic deficiency of SAHH, which leads to a massive accumulation of SAH and global hypomethylation.

Quantitative Data

The precise regulation of the methionine cycle is reflected in the intracellular concentrations of its metabolites and the kinetic parameters of its enzymes.

| Metabolite | Typical Plasma Concentration (Healthy Adults) | Typical Intracellular Concentration (Varies by tissue) | Reference(s) |

| S-Adenosylmethionine (SAM) | 120.6 ± 18.1 nM | ~10-100 µM | [7][8] |

| S-Adenosyl-L-homocysteine (SAH) | 21.5 ± 3.2 nM | ~1-10 µM | [7][8] |

| SAM/SAH Ratio | ~5-10 | ~3-10 | [8] |

| Homocysteine | 5-15 µM | Varies | [8] |

Table 1: Typical Concentrations of Methionine Cycle Metabolites.

| Enzyme | Substrate | K_m | V_max | Optimal pH | Optimal Temperature | Reference(s) |

| S-Adenosyl-L-homocysteine Hydrolase (SAHH) | SAH | ~21.8 µM | ~22.9 µM/min | 6.5 | 41°C | [9] |

Table 2: Kinetic Parameters of Human S-Adenosyl-L-homocysteine Hydrolase.

| Methyltransferase | Substrate | K_i for SAH | Reference(s) |

| tRNA m²-guanine methyltransferase I | tRNA | 8 µM | [1] |

| tRNA m²-guanine methyltransferase II | tRNA | 0.3 µM | [1] |

| tRNA m¹-adenine methyltransferase | tRNA | 2.4 µM | [1] |

| Catechol-O-methyltransferase (COMT) | Catecholamines | Competitive with SAM | [10][11] |

| DNA Methyltransferase 1 (DNMT1) | DNA | Potent inhibitor | [9] |

| Protein Arginine Methyltransferase 5 (PRMT5) | Protein | Competitive with SAM | [12] |

| Enhancer of Zeste Homolog 2 (EZH2) | Histone H3 | Competitive with SAM (K_i = 2.5 ± 0.5 nM for an inhibitor) | [13] |

Table 3: Inhibition Constants (K_i) of SAH for Various Methyltransferases. Note: Some values are for inhibitors that are competitive with SAM, indicating SAH would also be a competitive inhibitor.

Signaling Pathways and Logical Relationships

The methionine cycle is intricately connected with other key metabolic pathways, including the folate cycle and the transsulfuration pathway. These connections ensure a coordinated regulation of one-carbon metabolism and sulfur-containing amino acid homeostasis.

As depicted in Figure 1, S-adenosylmethionine (SAM) acts as a critical allosteric regulator, linking the methionine cycle to the folate and transsulfuration pathways. SAM allosterically activates cystathionine β-synthase (CBS), the first enzyme of the transsulfuration pathway, thereby directing homocysteine towards cysteine and glutathione synthesis when methyl group donors are abundant.[14][15] Conversely, SAM inhibits methylenetetrahydrofolate reductase (MTHFR), which is involved in the folate cycle, thus regulating the supply of methyl groups for homocysteine remethylation.[16][17]

Experimental Protocols

Accurate quantification of methionine cycle metabolites and enzyme activities is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of SAM and SAH by LC-MS/MS

This protocol outlines a common method for the simultaneous measurement of SAM and SAH in biological samples.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

For plasma or serum: Thaw frozen samples on ice. To 100 µL of sample, add 100 µL of an internal standard solution (containing isotopically labeled SAM and SAH) and 200 µL of ice-cold 1M perchloric acid to precipitate proteins.

-

For cell or tissue samples: Homogenize the sample in a suitable buffer and then precipitate proteins with perchloric acid as described above.

-

-

Extraction:

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

-

Centrifugation:

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.

-

-

-

Quantification:

S-Adenosyl-L-homocysteine Hydrolase (SAHH) Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring the hydrolytic activity of SAHH.

Principle: The assay measures the production of homocysteine, which contains a free thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. To prevent the reverse reaction, adenosine deaminase is added to convert the product adenosine to inosine.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer, pH 7.2

-

1 mM EDTA

-

1 mM NAD+

-

250 µM DTNB

-

0.8 units/mL adenosine deaminase

-

-

Enzyme Addition: Add the purified SAHH enzyme or cell/tissue lysate containing SAHH to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the substrate, SAH, to a final concentration range of 15-1000 µM.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm at 37°C using a spectrophotometer.

-

Calculation of Activity: Calculate the rate of homocysteine formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹). One unit of SAHH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of homocysteine per minute under the specified conditions.[18]

Conclusion

S-Adenosyl-L-homocysteine plays a pivotal, multifaceted role in the methionine cycle. It is not merely a byproduct of methylation but a critical regulator of this fundamental process. The tight control of SAH levels through the action of SAHH is essential for maintaining cellular methylation capacity. Dysregulation of SAH metabolism is implicated in a variety of diseases, making the enzymes and metabolites of the methionine cycle attractive targets for drug development. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and scientists to further explore the intricate workings of the methionine cycle and its implications for human health and disease.

References

- 1. Architecture and regulation of filamentous human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 7. sites.duke.edu [sites.duke.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. AHCYL1 senses SAH to inhibit autophagy through interaction with PIK3C3 in an MTORC1-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human cystathionine β-synthase (CBS) contains two classes of binding sites for S-adenosylmethionine (SAM): complex regulation of CBS activity and stability by SAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Allosteric inhibition of MTHFR prevents futile SAM cycling and maintains nucleotide pools in one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

The Central Role of S-Adenosyl-L-homocysteine in Eukaryotic Biology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-homocysteine (SAH), a pivotal intermediate in one-carbon metabolism, plays a critical role in the regulation of numerous biological processes in eukaryotes. As the byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions, SAH acts as a potent feedback inhibitor of virtually all methyltransferases. The intracellular concentration of SAH, and more critically the SAM/SAH ratio, serves as a key metabolic sensor that dictates the cell's methylation capacity. Dysregulation of SAH homeostasis is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. This in-depth technical guide explores the core biological functions of SAH in eukaryotes, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to provide a comprehensive resource for the scientific community.

Introduction

Methylation, the transfer of a methyl group to a substrate, is a fundamental biochemical reaction essential for the proper functioning of eukaryotic cells. These reactions are critical for the modification of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby regulating gene expression, signal transduction, and metabolism. The universal methyl donor for these reactions is S-adenosyl-L-methionine (SAM). Upon donation of its methyl group, SAM is converted to S-Adenosyl-L-homocysteine (SAH).[1]

SAH is a powerful product inhibitor of most SAM-dependent methyltransferases, with inhibitory constant (Ki) values often in the submicromolar to low micromolar range.[1][2] To maintain cellular methylation capacity, SAH must be efficiently removed. This is primarily achieved through the hydrolytic activity of S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY), which reversibly cleaves SAH into adenosine and homocysteine.[3] The critical role of SAH as a metabolic regulator is underscored by the severe pathological consequences that arise from the accumulation of SAH due to genetic defects in SAHH or nutritional deficiencies affecting one-carbon metabolism.[3]

This guide provides a detailed examination of the multifaceted biological functions of SAH in eukaryotes, with a focus on its role as a metabolic sensor, its impact on key signaling pathways, and its implications for human health and disease.

The Methionine Cycle and SAH Homeostasis

The concentration of SAH is intricately linked to the methionine cycle, a central metabolic pathway that regenerates methionine and produces SAM.

dot

Caption: The Methionine Cycle and SAH Metabolism.

The catalytic activity of SAHH is crucial for maintaining a low intracellular concentration of SAH, thereby ensuring the forward flux of methylation reactions. The equilibrium of the SAHH-catalyzed reaction actually favors the synthesis of SAH from adenosine and homocysteine.[1] However, under physiological conditions, the rapid removal of adenosine and homocysteine drives the reaction in the hydrolytic direction.[4]

Quantitative Data on SAH

The intracellular concentration of SAH is a critical determinant of cellular methylation status. Below are tables summarizing available quantitative data on SAH levels in various eukaryotic systems.

Table 1: S-Adenosyl-L-homocysteine (SAH) Concentrations in Eukaryotic Cells

| Cell Type/Organism | Condition | SAH Concentration | Reference |

| Human Hepatoma (SK-Hep1) | High Invasion | Correlated with invasion | [5] |

| Human Hepatoma (J5) | Moderate Invasion | Correlated with invasion | [5] |

| Human Hepatoma (Hep-G2) | Low Invasion | Correlated with invasion | [5] |

| Human Hepatoma (Hep-3B) | Low Invasion | Correlated with invasion | [5] |

| Normal Human Liver (Chang) | Non-invasive | Lower than invasive cells | [5] |

| Prostatic Adenocarcinoma (PC-3) | High Metastatic Potential | 1.2 (Methylation Index) | [6] |

| Prostatic Adenocarcinoma (LNCaP) | Low Metastatic Potential | 0.4 (Methylation Index) | [6] |

| Wild-Type (WT) Mice (Liver) | Control Diet | ~15 pmol/mg protein | [7] |

| CBS+/- Mice (Liver) | Methyl-Deficient Diet | ~40 pmol/mg protein | [7] |

Table 2: S-Adenosyl-L-homocysteine (SAH) Inhibition Constants (Ki) for Various Methyltransferases

| Methyltransferase | Substrate | Ki for SAH (µM) | Reference |

| Most Methyltransferases | Various | Submicromolar to low micromolar | [1][2] |

| Catechol-O-methyltransferase (COMT) | Catecholamines | Varies | [8] |

| DNA Methyltransferases (DNMTs) | DNA | Potent Inhibition | [9] |

| Histone Methyltransferases (HMTs) | Histones | Potent Inhibition | [10] |

| Phosphatidylethanolamine N-methyltransferase (PEMT) | Phosphatidylethanolamine | Potent Inhibition | [6] |

SAH and Regulation of Signaling Pathways

The inhibitory effect of SAH on methyltransferases has profound consequences for a multitude of cellular signaling pathways.

Epigenetic Regulation: Histone and DNA Methylation

Histone and DNA methylation are fundamental epigenetic mechanisms that control gene expression. An accumulation of SAH can lead to global hypomethylation of both DNA and histones, resulting in altered gene expression patterns.[10]

dot

Caption: Inhibition of Epigenetic Modifiers by SAH.

Elevated SAH levels have been shown to particularly affect histone marks such as H3K4, H3K9, and H3K27 methylation, which are critical for regulating chromatin structure and gene accessibility.[11][12] This can lead to the inappropriate activation or silencing of genes, contributing to disease states.[13][14]

Lipid Metabolism: Regulation of PEMT

SAH plays a significant role in regulating lipid metabolism, primarily through its inhibition of phosphatidylethanolamine N-methyltransferase (PEMT). PEMT catalyzes the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a key component of cell membranes and a critical molecule for lipoprotein secretion from the liver.[6][15]

dot

Caption: Regulation of the PEMT Pathway by SAH.

Accumulation of SAH inhibits PEMT activity, leading to a decreased PC/PE ratio. This can impair membrane integrity and reduce the secretion of very-low-density lipoproteins (VLDL) from the liver, contributing to the development of hepatic steatosis (fatty liver).[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of SAH.

Quantification of SAH by LC-MS/MS

Objective: To accurately measure the concentration of SAH in biological samples.

Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of SAH. A known amount of a stable isotope-labeled internal standard (e.g., d4-SAH) is added to the sample, which is then processed and analyzed. The ratio of the endogenous SAH to the internal standard is used to calculate the concentration of SAH in the original sample.[16]

Protocol:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 10 µL of an internal standard solution containing d4-SAH.

-

Add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.[16]

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

-

A typical gradient might be: 0-2 min, 2% B; 2-5 min, 2-98% B; 5-7 min, 98% B; 7-7.1 min, 98-2% B; 7.1-10 min, 2% B.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the multiple reaction monitoring (MRM) transitions for SAH (e.g., m/z 385 -> 136) and the internal standard (e.g., d4-SAH, m/z 389 -> 136).

-

dot

Caption: Workflow for SAH Quantification by LC-MS/MS.

S-Adenosyl-L-homocysteine Hydrolase (SAHH) Activity Assay

Objective: To measure the enzymatic activity of SAHH.

Principle: The hydrolytic activity of SAHH can be measured by quantifying the production of homocysteine. In this continuous spectrophotometric assay, the liberated homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[17]

Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA).

-

To a cuvette, add the reaction buffer, 0.2 mM DTNB, and the sample containing SAHH.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding the substrate, SAH, to a final concentration of 1 mM.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of TNB formation using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

dot

Caption: Principle of the SAHH Activity Assay.

Site-Directed Mutagenesis of the AHCY Gene

Objective: To introduce specific mutations into the AHCY gene to study structure-function relationships of the SAHH enzyme.

Principle: Site-directed mutagenesis is used to create specific changes in a DNA sequence. A common method involves using a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers that carry the desired mutation. The parental, methylated template DNA is then digested with the restriction enzyme DpnI, leaving the newly synthesized, mutated plasmid.[18]

Protocol:

-

Primer Design:

-

Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥ 78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid with the wild-type AHCY gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

-

Perform thermal cycling to amplify the entire plasmid.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI specifically digests methylated and hemimethylated DNA, which corresponds to the parental plasmid.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on a selective agar plate (e.g., containing ampicillin).

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies and sequence the AHCY gene to confirm the presence of the desired mutation.[19]

-

Conclusion

S-Adenosyl-L-homocysteine is a critical metabolic intermediate that functions as a molecular rheostat for cellular methylation. Its intracellular concentration, tightly regulated by SAHH, directly influences the activity of a vast number of methyltransferases, thereby impacting a wide spectrum of cellular processes from gene expression to lipid metabolism. The accumulation of SAH is a hallmark of several pathological conditions, making the enzymes and pathways involved in its metabolism attractive targets for therapeutic intervention. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of SAH biology and its role in health and disease. Further research into the specific methyltransferases most sensitive to SAH inhibition in different cellular contexts will be crucial for developing targeted therapies for methylation-related disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 4. abcam.com [abcam.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

- 9. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The Impact of Histone Post-translational Modifications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone methylation: a dynamic mark in health, disease and inheritance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenetics | Blood DNA Methylation Analysis Reveals a Distinctive Epigenetic Signature of Vasospasm in Aneurysmal Subarachnoid Hemorrhage | springermedicine.com [springermedicine.com]

- 14. researchgate.net [researchgate.net]

- 15. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. S-Adenosylhomocysteine Hydrolase (AHCY) Deficiency: Two Novel Mutations with Lethal Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

A Tale of Two Isomers: An In-depth Technical Guide to S-Adenosyl-D-homocysteine and S-Adenosyl-L-homocysteine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biochemistry, stereochemistry often dictates biological activity. This principle is vividly illustrated by the isomers of S-adenosylhomocysteine (SAH), a critical intermediate in methylation pathways. While S-Adenosyl-L-homocysteine (S-Ado-L-Hcy) is a well-characterized and potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, its D-enantiomer, S-Adenosyl-D-homocysteine (S-Ado-D-Hcy), remains largely enigmatic. This technical guide provides a comprehensive comparison of these two molecules, delving into their enzymatic synthesis, interaction with key enzymes, and potential biological significance, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: The Central Role of S-Adenosyl-L-homocysteine in Methylation

S-Ado-L-Hcy is the demethylated product of SAM, the universal methyl donor in a vast array of biological methylation reactions catalyzed by methyltransferases. These reactions are fundamental to numerous cellular processes, including DNA and RNA modification, protein function, and lipid metabolism. The accumulation of S-Ado-L-Hcy acts as a potent product inhibitor for most SAM-dependent methyltransferases, thereby regulating the overall methylation capacity of the cell. The cellular concentration of S-Ado-L-Hcy is tightly controlled by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which catalyzes its reversible hydrolysis to adenosine and L-homocysteine.

This compound: The Lesser-Known Stereoisomer

While the L-isomer of homocysteine is the canonical substrate for SAHH in the synthesis of S-Ado-L-Hcy, the enzyme exhibits a degree of stereochemical promiscuity. It has been demonstrated that SAHH can also utilize D-homocysteine to produce S-Ado-D-Hcy, albeit at a significantly reduced rate.

Enzymatic Synthesis and Stereospecificity of SAH Hydrolase

S-adenosylhomocysteine hydrolase (SAHH) is the key enzyme responsible for both the synthesis and hydrolysis of S-adenosylhomocysteine. The stereospecificity of this enzyme is a critical factor in determining the relative abundance and potential biological roles of the D- and L-isomers of SAH.

Key Findings on SAHH Stereospecificity:

-

Preferential Synthesis of the L-isomer: SAHH exhibits a strong preference for L-homocysteine as a substrate in the synthetic direction.

-

Slow Synthesis of the D-isomer: While the enzyme can catalyze the formation of S-Ado-D-Hcy from D-homocysteine and adenosine, the initial production rate is approximately 100-fold slower than that for the L-isomer. This significant difference in reaction kinetics suggests that under normal physiological conditions, the formation of S-Ado-D-Hcy is a minor metabolic event.

Comparative Inhibitory Effects on Methyltransferases

The primary biological significance of S-Ado-L-Hcy lies in its ability to inhibit methyltransferases. Understanding whether S-Ado-D-Hcy shares this property is crucial for evaluating its potential physiological or pharmacological relevance.

While direct comparative studies on the inhibitory effects of S-Ado-D-Hcy and S-Ado-L-Hcy on a wide range of methyltransferases are limited, research on carbocyclic analogues of SAH provides valuable insights. A study on S-aristeromycinyl-homocysteine, a carbocyclic analogue of SAH, revealed that the D-homocysteine derivative is an excellent inhibitor of histamine N-methyltransferase. This finding suggests that the D-configuration at the homocysteine moiety does not necessarily abolish inhibitory activity against all methyltransferases.

Table 1: Comparative Inhibition of Methyltransferases by SAH Isomers and Analogues

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| S-Adenosyl-L-homocysteine | METTL3-METTL14 | IC50: 0.9 µM | |

| S-Adenosyl-L-homocysteine | Various tRNA methyltransferases | 0.11 - 2 µM | |

| S-aristeromycinyl-D-homocysteine | Histamine N-methyltransferase | 10.4 ± 2.4 µM | |

| S-aristeromycinyl-L-homocysteine | Phenylethanolamine N-methyltransferase | 20.5 ± 1 µM |

Signaling Pathways and Logical Relationships

The interplay between SAM, SAH, and methyltransferases is a cornerstone of cellular regulation. The following diagram illustrates the central methylation cycle and the established role of S-Ado-L-Hcy. The potential, albeit minor, pathway for S-Ado-D-Hcy formation is also depicted.

Figure 1: The Central Methylation Cycle and the Role of SAH Isomers.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the principles of enzymatic synthesis of S-Ado-L-Hcy, leveraging the promiscuity of SAH hydrolase.

Materials:

-

S-adenosylhomocysteine hydrolase (SAHH)

-

D-homocysteine

-

Adenosine

-

Potassium phosphate buffer (pH 7.2)

-

EDTA

-

Dithiothreitol (DTT)

-

Perchloric acid

-

Potassium hydroxide

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, 2 mM DTT, 10 mM adenosine, and 20 mM D-homocysteine.

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding a purified preparation of SAHH to a final concentration of 1-5 µM.

-

Incubate the reaction at 37°C. Due to the slow reaction rate, the incubation time will need to be optimized and may extend for several hours to overnight.

-

Monitor the progress of the reaction by taking aliquots at various time points and stopping the reaction by adding an equal volume of 1 M perchloric acid.

-

Neutralize the samples with 3 M potassium hydroxide and remove the potassium perchlorate precipitate by centrifugation.

-

Analyze the supernatant for the presence of S-Ado-D-Hcy using reverse-phase HPLC. The elution can be monitored by UV absorbance at 254 nm.

-

For purification, scale up the reaction and purify the S-Ado-D-Hcy from the reaction mixture using preparative HPLC.

Figure 2: Workflow for Enzymatic Synthesis of S-Ado-D-Hcy.

Assay for S-adenosylhomocysteine Hydrolase (SAHH) Activity

This spectrophotometric assay measures the production of homocysteine in the hydrolytic direction.

Materials:

-

S-Adenosyl-L-homocysteine (or S-Ado-D-Hcy for comparative studies)

-

Purified SAHH

-

Potassium phosphate buffer (pH 7.2)

-

EDTA

-

Adenosine deaminase

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, and 0.2 mM DTNB.

-

To drive the reaction in the hydrolytic direction, add adenosine deaminase to a final concentration of 0.1 U/mL to remove the product adenosine.

-

Add the substrate, S-Ado-L-Hcy or S-Ado-D-Hcy, to the desired final concentration.

-

Initiate the reaction by adding a known amount of purified SAHH.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion resulting from the reaction of the free thiol group of homocysteine with DTNB.

-

The initial rate of the reaction can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (14,150 M⁻¹cm⁻¹).

foundational research on S-Adenosyl-D-homocysteine and cardiovascular disease

An In-depth Technical Guide to Foundational Research on S-Adenosyl-L-homocysteine and Cardiovascular Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-Adenosyl-L-homocysteine (SAH), an intermediate in the methionine cycle, is emerging as a critical pathological factor in the development of cardiovascular disease (CVD), potentially serving as a more sensitive biomarker than its well-known precursor, homocysteine.[1] Elevated intracellular and plasma concentrations of SAH are linked to a spectrum of cardiovascular pathologies, including endothelial dysfunction, atherosclerosis, and vascular calcification. The primary mechanism of SAH-induced damage is its potent inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases, leading to widespread epigenetic dysregulation via DNA and histone hypomethylation. This guide synthesizes foundational research on the role of SAH in CVD, detailing its metabolic pathways, core pathophysiological mechanisms, key experimental findings from animal and clinical studies, and relevant laboratory protocols.

The Methionine Cycle: SAH Metabolism and Regulation

S-adenosyl-L-homocysteine is a pivotal component of the one-carbon metabolism pathway, also known as the methionine cycle. This cycle is essential for the regeneration of methionine and the provision of methyl groups for virtually all cellular methylation reactions.[2][3]

-

Formation of SAM: The cycle begins with the activation of the essential amino acid methionine by adenosine triphosphate (ATP) to form S-adenosylmethionine (SAM), the universal methyl donor for cellular reactions.[4][5]

-

Transmethylation and SAH Production: SAM donates its methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. The demethylated product of these reactions is S-adenosyl-L-homocysteine (SAH).[1][6]

-

SAH Hydrolysis: SAH is then hydrolyzed in a reversible reaction by the enzyme SAH hydrolase (SAHH) to yield homocysteine and adenosine.[5][7] Under normal physiological conditions, this reaction favors SAH synthesis, but the rapid metabolic clearance of homocysteine and adenosine drives the reaction toward hydrolysis, preventing SAH accumulation.[8][9]

-

Homocysteine Fate: Homocysteine can either be remethylated back to methionine (requiring folate and vitamin B12) or enter the transsulfuration pathway to be converted to cysteine.[2][4]

Crucially, SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases.[10][11] Therefore, the intracellular ratio of SAM to SAH is considered a key indicator of the cell's "methylation potential."[4] An increase in homocysteine can shift the SAHH-catalyzed reaction equilibrium, leading to the accumulation of SAH and a subsequent decrease in the SAM/SAH ratio, thereby inhibiting critical methylation processes.[3]

Pathophysiological Mechanisms in Cardiovascular Disease

Elevated SAH levels contribute to CVD through several interconnected mechanisms, primarily revolving around the inhibition of methylation, which leads to endothelial dysfunction, oxidative stress, inflammation, and vascular remodeling.

Endothelial Dysfunction and Oxidative Stress

Endothelial dysfunction is an early and critical event in atherogenesis.[3] SAH accumulation impairs endothelial function by reducing the bioavailability of nitric oxide (NO) and promoting oxidative stress.

A key pathway involves the epigenetic upregulation of p66shc, an adaptor protein implicated in oxidative stress and apoptosis.[12][13]

-

DNMT1 Inhibition: Elevated SAH inhibits DNA methyltransferase 1 (DNMT1).[12][13]

-

p66shc Promoter Hypomethylation: This leads to hypomethylation of the p66shc gene promoter, increasing its expression.[12]

-

ROS Production: Overexpression of p66shc enhances the production of reactive oxygen species (ROS).[14]

-

Impaired NO Bioavailability: The resulting oxidative stress reduces the bioavailability of NO, a potent vasodilator, leading to impaired endothelium-dependent vascular relaxation.[12][13]

Studies in human endothelial cells show that SAH accumulation decreases eNOS protein and activity, further reducing NO production.[10]

Atherosclerosis and Vascular Calcification

SAH is directly implicated in the progression of atherosclerosis and its complication, vascular calcification.[15][16] SAHH deficiency in vascular smooth muscle cells (VSMCs) promotes osteoblastic differentiation and calcification through a dual mechanism involving the long non-coding RNA H19 and AMP-activated protein kinase (AMPK).[15]

-

SAH Accumulation and H19 Upregulation: SAHH deficiency leads to SAH accumulation, which inhibits DNA methyltransferase 3b (DNMT3b). This causes hypomethylation of the H19 promoter, leading to its upregulation. H19 then promotes the expression of Runx2, a key osteoblastic transcription factor.[15]

-

Adenosine Depletion and AMPK Inhibition: SAHH deficiency also reduces intracellular adenosine levels. This reduction in adenosine leads to decreased activation of AMPK, a critical energy sensor. Inactivated AMPK can no longer suppress H19 expression, further amplifying the pro-calcific pathway.[15]

These parallel pathways converge to drive the transformation of VSMCs into osteoblast-like cells, a hallmark of vascular calcification.[15]

Inflammation and Thrombosis

SAH contributes to the pro-inflammatory and pro-thrombotic state associated with hyperhomocysteinemia. In endothelial cells, SAH accumulation activates the pro-inflammatory transcription factor NF-κB, inducing the expression of adhesion molecules that promote leukocyte adhesion, a key step in atherogenesis.[10][16] While research has historically focused on homocysteine's role in thrombosis, the underlying mechanism of DNA hypomethylation driven by SAH is increasingly recognized as a contributing factor to a prothrombotic state.[17][18]

Quantitative Data from Experimental and Clinical Studies

The following tables summarize key quantitative findings from foundational studies.

Table 1: Data from Animal Models of Elevated SAH

| Animal Model | Intervention | Key Findings | Reference |

| ApoE-/- Mice | SAHH inhibitor (adenosine dialdehyde) | Impaired endothelium-dependent vascular relaxation; Decreased NO bioavailability. | [12][14] |

| SAHH+/- Mice | Heterozygous gene knockout | Increased plasma SAH levels; Impaired endothelium-dependent vascular relaxation. | [12][14] |

| CBS+/- Mice | Heterozygous gene knockout, folate deficiency | Associated with endothelial dysfunction and increased tissue levels of SAH. | [19] |

| ApoE-/- Mice | SAHH shRNA (intravenous injection) | Increased plasma SAH; Induced production of ROS and p66shc expression in the aorta. | [14] |

| VSMC-specific SAHH knockout | Cre-Lox system | Promoted atherosclerotic calcification. | [15] |

Table 2: Data from Human Clinical Studies

| Study Population | Measurement | Key Findings | Reference |

| 1553 Patients with Coronary Artery Disease (CAD) | Plasma SAH levels | A 1 SD increase in SAH was associated with a 29% greater risk of cardiovascular death (Adjusted HR: 1.29). | [20] |

| Patients with CAD vs. Healthy Controls | Plasma SAH levels | Plasma SAH was inversely associated with flow-mediated dilation and positively associated with oxidative stress levels. | [12] |

| Community-based cohort (Subclinical Atherosclerosis) | Plasma Hcy, SAM, SAH | Highest quartile of SAH had an increased risk of subclinical atherosclerosis (OR = 1.279) after adjustment for Hcy and SAM. | [16] |

| Healthy Adults (n=33) | Plasma SAH and SAM | Established reference range for plasma SAH: 21.5 ± 6.5 nM; Plasma SAM: 120 ± 36 nM. | [21] |

Key Experimental Protocols

Quantification of SAH and SAM in Plasma

Accurate measurement of SAH and SAM is critical for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.[21]

Methodology Overview:

-

Sample Collection: Collect blood in EDTA-containing tubes and immediately place on ice. Centrifuge at 4°C to separate plasma.

-

Sample Preparation: To 20 µL of plasma, add an internal standard solution containing stable isotopes (e.g., D3-SAM and 13C5-SAH).

-

Protein Precipitation: Add ice-cold methanol with formic acid to precipitate proteins and extract metabolites.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., >15,000 g) for 10-15 minutes at 4°C.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis. Separation is typically achieved using a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[21]

Induction of Elevated SAH in Experimental Models

-

Pharmacological Inhibition: Adenosine dialdehyde (ADA) is a commonly used irreversible inhibitor of SAH hydrolase.[14] Administering ADA to cell cultures or in the diet of animal models effectively elevates intracellular and plasma SAH levels.[12]

-

Genetic Manipulation:

-

Gene Knockout/Knockdown: Using heterozygous SAHH knockout (SAHH+/-) mice provides a genetic model of chronically elevated SAH.[14]

-

shRNA/siRNA: Targeted delivery of short hairpin RNA (shRNA) or small interfering RNA (siRNA) against SAHH can be used for tissue-specific or transient knockdown in vivo and in vitro, respectively.[10][14]

-

Assessment of Endothelial Function

-

Ex Vivo Vascular Reactivity: Aortas or other arteries are isolated from animal models and mounted in an organ bath system. Endothelium-dependent relaxation is measured by assessing the vessel's response to acetylcholine after pre-constriction with an agent like phenylephrine. Impaired relaxation indicates endothelial dysfunction.[12][13]

-

In Vivo Flow-Mediated Dilation (FMD): In human studies, FMD of the brachial artery is a non-invasive ultrasound technique used to assess endothelial function. A reduced dilation response to increased blood flow is indicative of dysfunction.[12]

Conclusion and Future Directions for Drug Development

The foundational research compellingly positions S-Adenosyl-L-homocysteine as a key mediator of cardiovascular disease, acting primarily through the epigenetic inhibition of methylation. Its role in endothelial dysfunction, oxidative stress, inflammation, and vascular calcification highlights it as a more direct pathogenic molecule than homocysteine.[1][16] This understanding opens new avenues for therapeutic intervention and diagnostics.

Future research and drug development should focus on:

-

Targeting SAH Hydrolase (SAHH): While SAHH inhibitors are used experimentally to induce disease, developing strategies to enhance SAHH activity or stability could lower pathological SAH levels.

-

Modulating Methylation Pathways: Exploring therapies that can restore the SAM/SAH ratio, potentially by providing SAM precursors or modulating related enzymes, could counteract the hypomethylation effects of SAH.

-

Downstream Pathway Inhibitors: Developing drugs that specifically target downstream effectors of SAH-induced pathology, such as p66shc or the H19-Runx2 axis, may offer more targeted therapeutic options.

-

SAH as a Clinical Biomarker: Given its stronger association with cardiovascular events and mortality compared to homocysteine, plasma SAH should be further validated as a routine clinical biomarker for risk stratification in patients with or at risk for CVD.[16][20]

References

- 1. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. mdpi.com [mdpi.com]

- 4. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Lnc’ing Metabolic Regulation of Epigenetic Modifications to Atherosclerotic Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperhomocysteinemia: Metabolic Role and Animal Studies with a Focus on Cognitive Performance and Decline—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 10. S-adenosylhomocysteine promotes endothelial dysfunction and activation : a role for hypomethylation in vascular disease [repositorio.ulisboa.pt]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]

- 17. Homocysteine and thrombosis: from basic science to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]

- 19. ahajournals.org [ahajournals.org]

- 20. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of S-Adenosyl-L-homocysteine (SAH) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation pathways. It is formed upon the demethylation of S-Adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2][3] The ratio of SAM to SAH, often referred to as the "methylation index," is a key indicator of the cell's methylation capacity.[1][2] Dysregulation of this ratio has been implicated in various pathological conditions, making the accurate quantification of SAH and SAM essential for research in areas such as cardiovascular disease, neurodegenerative disorders, and cancer.[4]

This application note provides a detailed protocol for the sensitive and specific quantification of S-Adenosyl-L-homocysteine in biological matrices, particularly plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described is based on stable isotope dilution, which ensures high accuracy and precision.

Signaling Pathway Context

The methionine cycle is central to cellular metabolism, linking folate and homocysteine pathways. Within this cycle, SAM is synthesized from methionine and ATP. After donating its methyl group in a transmethylation reaction, SAM is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine by SAH hydrolase. This intricate pathway highlights the importance of maintaining a balanced SAM/SAH ratio for cellular homeostasis.

Figure 1: Simplified overview of the Methionine Cycle.

Experimental Protocols

This section details the necessary reagents, sample preparation procedure, and LC-MS/MS conditions for the quantitative analysis of SAH.

Materials and Reagents

-

S-Adenosyl-L-homocysteine (SAH) standard (Sigma-Aldrich)

-

S-Adenosyl-L-methionine (SAM) standard (Sigma-Aldrich)

-

Deuterated internal standards: [²H₄]-SAH and [²H₃]-SAM (Cayman Chemical or equivalent)

-

Acetonitrile (HPLC grade, Fisher Scientific)

-

Methanol (HPLC grade, Fisher Scientific)

-

Formic acid (LC-MS grade, Fisher Scientific)

-

Ammonium formate (LC-MS grade, Fisher Scientific)

-

Dithiothreitol (DTT) (Sigma-Aldrich)

-

Ultrapure water (Milli-Q or equivalent)

-

Human plasma (EDTA)

Sample Preparation (Protein Precipitation)

-

Thaw Samples : Thaw plasma samples on ice to maintain the stability of the analytes.

-

Prepare Internal Standard (IS) Working Solution : Prepare a working solution of [²H₄]-SAH and [²H₃]-SAM in 0.1% formic acid in water. The concentration should be optimized based on the expected endogenous levels of SAH and SAM.

-

Sample Aliquoting : In a microcentrifuge tube, add 50 µL of plasma sample.

-

Addition of Internal Standard : Add 50 µL of the internal standard working solution to each plasma sample.

-

Vortex : Vortex the mixture for 5 seconds.

-

Protein Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Incubate : Vortex the samples for 1 minute and then incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System : Agilent 1200 series or equivalent[4]

-

Column : Supelco RP-Amide, 3.0 x 150 mm, 3.5 µm[4]

-

Mobile Phase A : 10 mmol/L ammonium formate in water, pH 3.4[4]

-

Mobile Phase B : Acetonitrile

-

Flow Rate : 0.6 mL/min for the first minute, then increased to 0.8 mL/min[4]

-

Gradient :

-

0-1 min: 5% B

-

1-3.5 min: 5% to 95% B

-

3.5-4 min: Hold at 95% B

-

4-5 min: Re-equilibrate at 5% B

-

-

Injection Volume : 20 µL[4]

-

Column Temperature : 40°C

-

Total Run Time : 5 minutes[4]

Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer : AB Sciex 5000 triple quadrupole or equivalent[4]

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature : 500°C[4]

-

Ion Spray Voltage : 5500 V

-

Curtain Gas : 20 psi

-

Collision Gas : 6 psi

-

Ion Source Gas 1 : 50 psi

-

Ion Source Gas 2 : 50 psi

-

Detection Mode : Multiple Reaction Monitoring (MRM)

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| SAH | 385.1 | 136.2 | 90 | 28 |

| [²H₄]-SAH | 389.1 | 137.9 | 90 | 21 |

| SAM | 399.0 | 250.1 | 90 | 32 |

| [²H₃]-SAM | 402.0 | 250.1 | 90 | 32 |

Experimental Workflow and Data Analysis

The overall workflow for the quantitative analysis of SAH involves several key stages, from sample receipt to final data reporting. A robust quality control system is essential throughout the process to ensure data integrity.

Figure 2: High-level workflow for sample analysis.

Quantitative Data Summary

The performance of the LC-MS/MS method for SAH and SAM quantification has been validated in numerous studies. The following tables summarize typical performance characteristics.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (nmol/L) | LLOQ (nmol/L) | Reference |

| SAH | 16 - 1024 | 16 | [4] |

| SAM | 8 - 1024 | 8 | [4] |

| SAH | 12.5 - 5000 | 12.5 | [5] |

| SAM | 12.5 - 5000 | 12.5 | [5] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| SAH | Low | < 9.8 | 8.4 - 9.8 | 97.9 - 99.3 | [4] |

| SAH | Mid | < 9.8 | 8.4 - 9.8 | 97.9 - 99.3 | [4] |

| SAH | High | < 9.8 | 8.4 - 9.8 | 97.9 - 99.3 | [4] |

| SAM | Low | < 9.1 | 8.1 - 9.1 | 96.7 - 103.9 | [4] |

| SAM | Mid | < 9.1 | 8.1 - 9.1 | 96.7 - 103.9 | [4] |

| SAM | High | < 9.1 | 8.1 - 9.1 | 96.7 - 103.9 | [4] |

Table 3: Recovery

| Analyte | Extraction Recovery (%) | Reference |

| SAH | 92.7 - 103.5 | [4] |

| SAM | 99.2 - 104.6 | [4] |

Method Validation Parameters

A thorough validation of the analytical method is crucial to ensure the reliability of the quantitative data. The key parameters to be assessed are illustrated below.

Figure 3: Interrelationship of method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative analysis of S-Adenosyl-L-homocysteine in plasma. The use of stable isotope-labeled internal standards and a straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for both basic research and large-scale clinical studies. Careful method validation is paramount to ensure the generation of high-quality, reliable data for advancing our understanding of the role of methylation in health and disease.

References

- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]

- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-Adenosyl-L-homocysteine (SAH) ELISA Kit in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed upon the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. The ratio of SAM to SAH is often considered an index of the cellular methylation capacity. Elevated levels of SAH can act as a potent feedback inhibitor of methyltransferases, and have been implicated as a risk factor for various vascular diseases, potentially being a more sensitive indicator than homocysteine.[1][2][3] The quantification of SAH in plasma is therefore of significant interest in various fields of research and drug development. This document provides a detailed protocol for the determination of SAH levels in plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of the Assay

The SAH ELISA is a competitive immunoassay.[4] In this assay format, SAH present in the plasma sample competes with a fixed amount of SAH conjugated to a carrier protein (immobilized on the microplate wells) for binding to a limited amount of a specific anti-SAH antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody. After a washing step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of SAH in the sample. A standard curve is generated using known concentrations of SAH, and the concentration of SAH in the unknown samples is determined by interpolating from this curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of commercially available S-Adenosyl-L-homocysteine ELISA kits. Please note that these values are for reference only and may vary between different manufacturers and kit lots. Always refer to the specific datasheet provided with the kit for the most accurate information.

| Parameter | Typical Value(s) | Source(s) |

| Detection Method | Competitive ELISA (cELISA) | [4][5] |

| Sample Type | Plasma, Serum, Cell Lysates, Tissue Homogenates, other biological fluids | [2][3][5][6] |

| Detection Range | 10 to 150 nM (without dilution)[1], 78.13-5000 ng/mL[6] | [1][6] |

| Sensitivity | < 0.1 picomole[1], 0.2 µM[2][5], 42.3 ng/mL[6] | [1][2][5][6] |

| Sample Volume | 5, 10, and 15 µl of undiluted, ultrafiltered plasma[1], 50 µL[6] | [1][6] |

| Assay Time | Approximately 2-4 hours | [1][6] |

Experimental Protocols

Materials Required (Typical components provided in a kit)

-

SAH Coated Microplate (96-well)

-

SAH Standard

-

Anti-SAH Antibody

-

Secondary Antibody-HRP Conjugate

-

Assay Diluent

-

Wash Buffer (concentrated)

-

TMB Substrate

-

Stop Solution

-

Plate Sealer

Materials Required (Not typically provided)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Tubes for standard and sample dilutions

-

Orbital shaker

-

Absorbent paper

Plasma Sample Preparation

-

Blood Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[2][3][7]

-

Centrifugation : Centrifuge the blood samples at 1000 x g for 10-15 minutes at 4°C.[2][3][7][8] This should be done within 30 minutes of collection.[6]

-

Plasma Separation : Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

-

Storage : Assay the plasma immediately or aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[2][3][7]

-

Sample Dilution : Normal plasma samples may require a 2- to 10-fold dilution with an appropriate assay diluent (e.g., PBS containing 0.1% BSA) immediately before performing the assay.[2][3] Some protocols suggest using small aliquots of undiluted, ultrafiltered plasma.[1]

Reagent Preparation

-

Wash Buffer : Dilute the concentrated Wash Buffer to 1X with deionized or distilled water as instructed in the kit manual.

-

SAH Standards : Prepare a dilution series of the SAH standard according to the kit instructions. This typically involves reconstituting the stock standard and then performing serial dilutions to generate a standard curve. A stock solution of 10 μM SAH can be diluted to create working solutions of 0.1 μM, 0.05 μM, 0.02 μM, and 0.01 μM.[1]

-

Antibody Preparation : Dilute the Anti-SAH Antibody and the Secondary Antibody-HRP Conjugate to their working concentrations using the appropriate diluents provided in the kit.

Assay Procedure

-

Plate Preparation : Determine the number of wells required for standards, samples, and blanks. Allow the reagents to reach room temperature before use.

-

Adding Standards and Samples : Add 50 µL of the prepared standards and plasma samples to the appropriate wells of the SAH-coated microplate.[6][9]

-

Adding Primary Antibody : Add 50 µL of the diluted Anti-SAH Antibody to each well (except the blank).[2][3]

-

First Incubation : Cover the plate with a plate sealer and incubate for 1 hour at room temperature on an orbital shaker.[1][2][3]

-

Washing : Aspirate the contents of the wells and wash each well 3-4 times with 250-300 µL of 1X Wash Buffer.[1][2][9] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

-

Adding Secondary Antibody : Add 100 µL of the diluted Secondary Antibody-HRP Conjugate to each well.[2]

-

Second Incubation : Cover the plate and incubate for 1 hour at room temperature on an orbital shaker.[2][3]

-

Washing : Repeat the washing step as described in step 5.

-

Substrate Addition : Add 100 µL of TMB Substrate to each well.

-

Color Development : Incubate the plate in the dark at room temperature for 10-20 minutes, or as specified by the kit manufacturer, to allow for color development.[1]

-

Stopping the Reaction : Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Absorbance Measurement : Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[1][9]

Data Analysis

-

Standard Curve : Average the duplicate readings for each standard, blank, and sample. Subtract the average blank optical density (OD) from the average OD of all other readings.

-

Plot the average OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Sample Concentration : Determine the concentration of SAH in the plasma samples by interpolating their average OD values from the standard curve.

-

Correction for Dilution : Multiply the interpolated concentration by the dilution factor used for the plasma samples to obtain the final concentration of SAH in the original sample.

Experimental Workflow Diagram

Caption: Workflow for S-Adenosyl-L-homocysteine ELISA.

Signaling Pathway Diagram

The measurement of S-Adenosyl-L-homocysteine is part of the broader analysis of the methionine cycle. The following diagram illustrates the central role of SAH in this pathway.

Caption: The Methionine Cycle and the role of SAH.

References

- 1. A Simple Rapid Immunoassay for S-adenosylhomocysteine In Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]

- 7. bosterbio.com [bosterbio.com]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

- 9. eaglebio.com [eaglebio.com]

Measuring the Cellular Methylation Potential: Application Notes and Protocols for SAM/SAH Ratio Quantification in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) is the universal methyl donor for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids. This process is fundamental to the regulation of numerous cellular functions such as gene expression, signal transduction, and metabolism. The enzymatic transfer of a methyl group from SAM results in the formation of S-adenosylhomocysteine (SAH). SAH, in turn, is a potent inhibitor of most methyltransferases. The intracellular ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of the cell's capacity to perform methylation reactions.[1][2] An altered SAM/SAH ratio has been implicated in various pathological conditions, making its accurate measurement crucial for both basic research and drug development.

This document provides detailed application notes and protocols for the most common methods used to quantify the SAM/SAH ratio in cell lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and coupled enzymatic assays.

The Methionine Cycle and Its Significance

The synthesis and regeneration of SAM occur through the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). After donating its methyl group in a transmethylation reaction, SAM is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH). Homocysteine can be remethylated back to methionine to complete the cycle, a reaction that requires folate and vitamin B12.[1][3][4] The tight regulation of this cycle is essential for maintaining cellular homeostasis.

Methods for Measuring the SAM/SAH Ratio

Several analytical techniques are available for the quantification of SAM and SAH in biological samples. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[5][6][7] | High sensitivity, high specificity, ability to use stable-isotope labeled internal standards for precise quantification.[7] | Requires expensive instrumentation, lower throughput, potential for matrix effects.[8] |

| ELISA | Competitive immunoassay using antibodies specific for SAM and SAH.[9][10][11] | High throughput, relatively inexpensive, does not require specialized mass spectrometry equipment. | Lower specificity compared to LC-MS/MS, potential for cross-reactivity, may require sample dilution.[12] |

| Enzymatic Assay | Coupled enzyme reactions that lead to a detectable signal (colorimetric, fluorescent, or luminescent).[3][6] | High throughput, can be performed on standard plate readers, avoids the use of antibodies. | Indirect measurement, potential for interference from compounds in the lysate that affect the coupling enzymes. |

Quantitative Data Summary

| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | SAM | 8 - 1024 nmol/L | 1 nmol/L | 10 nM | [2][5] |

| SAH | 16 - 1024 nmol/L | 8 nmol/L | 3 nM | [2][5] | |

| ELISA | SAM | 0 - 40 nM | 0.625 nM | Not specified | [12] |

| SAH | Not specified | 0.2 µM | Not specified | [11][13] |

Experimental Protocols

LC-MS/MS Method

This protocol is a generalized procedure based on common practices and should be optimized for specific instrumentation and cell types.

a. Sample Preparation (Cell Lysate) [2][8][14]

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Centrifuge at 500 x g for 5 minutes at 4°C and wash the cell pellet twice with ice-cold PBS.

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet (e.g., 500,000 cells) in 100 µL of ice-cold extraction solution (e.g., 0.1% formic acid in methanol).[8]

-

Include isotopically labeled internal standards (e.g., D3-SAM and 13C5-SAH) in the extraction solution for accurate quantification.[2]

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes.

-

-

Protein Precipitation and Clarification:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[14]

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

For some methods, a filtration step using a 10 kDa molecular weight cutoff filter may be employed.

-

-

Sample Storage: Store the clarified lysate at -80°C until analysis.

-

Chromatographic Separation:

-

Inject 5-10 µL of the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column or a pentafluorophenylpropyl (PFPP)-bonded silica column).[7]

-

Use a binary solvent system with a gradient elution to separate SAM and SAH. A common mobile phase consists of water and methanol with additives like formic acid and ammonium acetate.

-

-

Mass Spectrometric Detection:

-

Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for SAM (e.g., m/z 399 → 250), SAH (e.g., m/z 385 → 136), and their corresponding internal standards.[5]

-

-

Data Analysis:

-

Quantify SAM and SAH concentrations by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations of SAM and SAH standards.

-

Calculate the SAM/SAH ratio.

-

ELISA Method

This protocol is based on commercially available competitive ELISA kits.[10][11][12] Always refer to the specific kit manual for detailed instructions.

a. Sample Preparation (Cell Lysate) [11][12]

-

Cell Harvesting: Harvest and wash cells as described in the LC-MS/MS protocol.

-

Cell Lysis:

b. ELISA Procedure (Competitive Assay) [10][11][12]

-

Plate Preparation: Use a 96-well plate pre-coated with a SAM or SAH conjugate, or coat the plate as per the kit instructions.

-

Standard and Sample Addition:

-

Prepare a standard curve using the provided SAM and SAH standards.

-

Add 50 µL of standards and prepared cell lysates to the appropriate wells.

-

-

Antibody Incubation:

-

Add 50 µL of the diluted anti-SAM or anti-SAH primary antibody to each well.

-

Incubate for the time and temperature specified in the kit manual (e.g., 1 hour at room temperature on an orbital shaker).[12]

-

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Secondary Antibody and Detection:

-

Add 100 µL of the HRP-conjugated secondary antibody to each well.

-

Incubate as directed (e.g., 1 hour at room temperature).[12]

-

Wash the plate again.

-

-

Substrate and Measurement:

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of SAM and SAH in the samples from the standard curve.

-

Calculate the SAM/SAH ratio.

-

Coupled Enzymatic Assay Method

This protocol describes a general approach for a continuous, coupled enzymatic assay for SAH, which can be used to determine the SAM/SAH ratio. The principle involves the conversion of SAH to a product that can be detected spectrophotometrically.

a. Principle of a Coupled Enzymatic Assay for SAH

One common coupled enzymatic assay for SAH involves the following steps:

-

SAH is hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine.

-

The produced homocysteine reacts with a chromogenic or fluorogenic reagent, or is further converted in a series of enzymatic reactions leading to a change in absorbance or fluorescence.

A specific example is a continuous kinetic assay where the activity of a methyltransferase is coupled to three other enzymes: SAH nucleosidase (SAHN), adenine deaminase (ADE), and glutamate dehydrogenase. This coupling ultimately leads to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.[2][3]

b. Protocol for a Colorimetric Assay based on Homocysteine Detection [5][7]

-

Sample Preparation: Prepare cell lysates as described for the ELISA method.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 50 mM, pH 8.0)

-

SAH hydrolase

-

Adenosine deaminase (to drive the reaction in the forward direction)

-

Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid))

-

-

Assay Procedure:

-

Add a known volume of the cell lysate to the reaction mixture in a 96-well plate.

-

Incubate at 37°C.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the concentration of SAH in the sample.

-

-

Quantification:

-

Create a standard curve using known concentrations of SAH.

-

Determine the SAH concentration in the samples from the standard curve.

-

To determine SAM, the sample can be treated with an excess of a methyltransferase and a methyl acceptor to convert all SAM to SAH, and then the total SAH is measured. The initial SAM concentration is the total SAH minus the initially measured SAH.

-

Calculate the SAM/SAH ratio.

-

Conclusion

The accurate measurement of the SAM/SAH ratio is essential for understanding the methylation capacity of cells and its role in health and disease. This document provides an overview and detailed protocols for three widely used methods: LC-MS/MS, ELISA, and enzymatic assays. While LC-MS/MS offers the highest sensitivity and specificity, ELISA and enzymatic assays provide higher throughput and are more accessible alternatives. The choice of method will depend on the specific research question, available resources, and the required level of analytical detail. Proper sample preparation and adherence to optimized protocols are critical for obtaining reliable and reproducible results.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. researchgate.net [researchgate.net]

- 3. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lifeome.com [lifeome.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. researchgate.net [researchgate.net]

Application of Fluorescent Probes for S-adenosyl-L-homocysteine (SAH) Detection in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-homocysteine (SAH) is a critical metabolic intermediate and a potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The cellular ratio of SAM to SAH, often referred to as the "methylation potential," is a key indicator of the cell's capacity to perform methylation reactions, which are fundamental to a vast array of cellular processes, including epigenetic regulation of gene expression, signal transduction, and metabolism. Dysregulation of SAH levels has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately measure and monitor SAH dynamics in living cells is of paramount importance for both basic research and drug development.

Fluorescent probes have emerged as powerful tools for the real-time, non-invasive detection of SAH in live cells, offering high spatiotemporal resolution.[1] These probes enable researchers to visualize the subcellular distribution of SAH and monitor its dynamic changes in response to various stimuli or therapeutic interventions. This document provides detailed application notes and protocols for the use of fluorescent probes in live-cell SAH detection.

Available Fluorescent Probes for SAH Detection